molecular formula C27H35N6O8P B3324606 Remdesivir (R)-Isomer CAS No. 1911578-75-0

Remdesivir (R)-Isomer

Numéro de catalogue B3324606
Numéro CAS: 1911578-75-0
Poids moléculaire: 602.6
Clé InChI: RWWYLEGWBNMMLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Remdesivir is a nucleotide prodrug of an adenosine analog . It binds to the viral RNA-dependent RNA polymerase and inhibits viral replication by terminating RNA transcription prematurely . Remdesivir has demonstrated in vitro and in vivo activity against SARS-CoV-2 .


Synthesis Analysis

The synthesis of remdesivir is challenging, and the overall cost is relatively high . A variety of chiral bicyclic imidazoles were synthesized as organocatalysts for stereoselective (S)-P-phosphoramidation . A 10-g scale one-pot synthesis via a combination of (S)-P-phosphoramidation and protecting group removal followed by one-step recrystallization gave remdesivir in 70% yield and 99.3/0.7 d.r .


Molecular Structure Analysis

Remdesivir is a nucleotide analogue prodrug that perturbs viral replication . The active form of remdesivir acts as a nucleoside analog and inhibits the RNA-dependent RNA polymerase (RdRp) of coronaviruses including SARS-CoV-2 .


Chemical Reactions Analysis

Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . Inside the cell, remdesivir undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 .


Physical And Chemical Properties Analysis

Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . Remdesivir metabolite GS-441524 has measured values: T max 1.51-2.00 hours, C max 145 (19.3) ng/mL, AUC tau 2229 (18.4) ng*h/mL, and C trough 69.2 (18.2) ng/mL .

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Remdesivir, known by its brand name Veklury®, is a nucleoside ribonucleic acid (RNA) polymerase inhibitor, used against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication. It has received approval in various countries for treating adults and children hospitalized with severe coronavirus disease 2019 (COVID-19). The drug undergoes metabolic activation within cells to form its active metabolite, GS-443902, showing high intracellular concentrations that suggest efficient conversion to the triphosphate form, supporting its clinical dosing regimen for COVID-19 treatment. Remdesivir's pharmacokinetic profile suggests low potential for drug-drug interactions, making it a suitable candidate for treating COVID-19 without significant concern for adverse drug interactions (Humeniuk et al., 2021).

Antiviral Activity and Clinical Efficacy

Remdesivir has demonstrated broad-spectrum antiviral activity, particularly against various RNA virus families including Coronaviridae. Preclinical data in animal models for coronavirus diseases, such as COVID-19, have shown that early treatment with remdesivir can lead to improved survival rates, reduced lung injury, and decreased levels of viral RNA. Clinical data further support its use, indicating faster recovery times in patients with severe COVID-19 and higher odds of improved clinical status in patients with moderate disease. These findings underscore remdesivir's potential benefits and its favorable adverse-event profile, positioning it as a valuable treatment option for COVID-19 (Aleissa et al., 2020).

Pharmacological Profile

The pharmacological properties of remdesivir, including its safety and efficacy, have been extensively reviewed. It is a nucleoside analog that inhibits viral RNA replication by targeting the RNA-dependent RNA polymerase. Originally developed during the Ebola epidemic, it was repurposed for COVID-19, becoming the first medication to receive FDA approval for treating hospitalized COVID-19 patients. While remdesivir does not improve mortality, it has shown to reduce recovery time and increase the odds for clinical improvement, particularly in patients with early presentation and moderate disease. Its well-tolerated nature and acceptable safety profile in both pediatric and adult populations further validate its use as a primary therapeutic candidate for COVID-19 treatment (Mechineni et al., 2021).

Future Directions and Potential Improvements

Despite remdesivir's efficacy, the search for optimal treatment strategies continues. The exploration of remdesivir in combination with other antiviral agents or therapeutic modalities could potentially enhance its clinical benefits. Future research should focus on evaluating these combinations through clinical trials to establish the most effective treatment protocols for COVID-19, considering the drug's pharmacodynamic properties and interaction potential with other therapies (Chakraborty & Diwan, 2020).

Mécanisme D'action

Remdesivir is a nucleotide prodrug of an adenosine analog. It binds to the viral RNA-dependent RNA polymerase and inhibits viral replication by terminating RNA transcription prematurely .

Safety and Hazards

Remdesivir can cause gastrointestinal symptoms (e.g., nausea), elevated transaminase levels, an increase in prothrombin time without a change in the international normalized ratio, and hypersensitivity reactions . After remdesivir initiation, increased serum transaminases and an acute kidney injury were observed in 6.9% and 2.1%, respectively .

Orientations Futures

Remdesivir has been granted approvals in several countries for use in adults and children hospitalized with severe coronavirus disease 2019 (COVID-19) . It could also be produced as an oral formulation—remdesivir must be given intravenously—that can be administered outside hospitals earlier following diagnosis when antiviral drugs typically show the most benefit .

Propriétés

IUPAC Name

2-ethylbutyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWYLEGWBNMMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N6O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Remdesivir

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Remdesivir (R)-Isomer
Reactant of Route 2
Reactant of Route 2
Remdesivir (R)-Isomer
Reactant of Route 3
Reactant of Route 3
Remdesivir (R)-Isomer
Reactant of Route 4
Reactant of Route 4
Remdesivir (R)-Isomer
Reactant of Route 5
Remdesivir (R)-Isomer
Reactant of Route 6
Reactant of Route 6
Remdesivir (R)-Isomer

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.